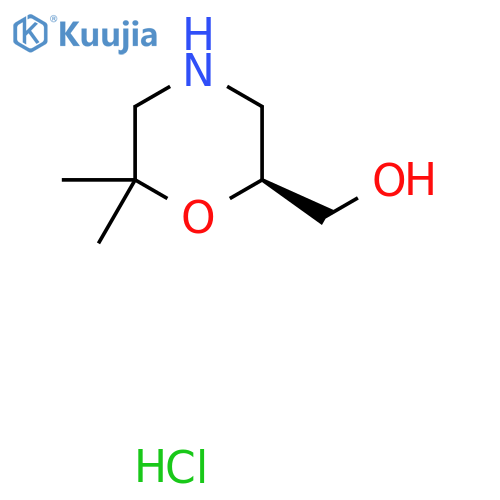Cas no 1416444-80-8 ((S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride)

1416444-80-8 structure
商品名:(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
CAS番号:1416444-80-8
MF:C7H16ClNO2
メガワット:181.660441398621
MDL:MFCD22690357
CID:4597640
PubChem ID:71742811
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
- (S)-(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL
- [(2S)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride
- (S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride
- MFCD22690357
- CS-0129997
- 1416444-80-8
- [(2S)-6,6-DIMETHYLMORPHOLIN-2-YL]METHANOL HYDROCHLORIDE
- AKOS027330662
- AS-39100
- 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1), (2S)-
- EN300-7412945
-
- MDL: MFCD22690357
- インチ: 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1
- InChIKey: JIPQEJGQWAORNN-RGMNGODLSA-N
- ほほえんだ: Cl.O1[C@H](CO)CNCC1(C)C
計算された属性
- せいみつぶんしりょう: 181.0869564g/mol
- どういたいしつりょう: 181.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM503526-100mg |
(S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride |
1416444-80-8 | 97% | 100mg |
$117 | 2022-06-13 | |
| Chemenu | CM503526-1g |
(S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride |
1416444-80-8 | 97% | 1g |
$234 | 2022-09-29 | |
| eNovation Chemicals LLC | D531637-5g |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |
1416444-80-8 | 95% | 5g |
$1650 | 2024-08-03 | |
| abcr | AB447762-250 mg |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |
1416444-80-8 | 250MG |
€187.70 | 2023-07-18 | ||
| Ambeed | A389059-250mg |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |
1416444-80-8 | 97% | 250mg |
$34.0 | 2025-02-25 | |
| eNovation Chemicals LLC | D531637-10g |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |
1416444-80-8 | 95% | 10g |
$2785 | 2024-08-03 | |
| Enamine | EN300-7412945-10.0g |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |
1416444-80-8 | 95.0% | 10.0g |
$1906.0 | 2025-03-11 | |
| Enamine | EN300-7412945-1.0g |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |
1416444-80-8 | 95.0% | 1.0g |
$253.0 | 2025-03-11 | |
| Enamine | EN300-7412945-5.0g |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |
1416444-80-8 | 95.0% | 5.0g |
$1030.0 | 2025-03-11 | |
| Enamine | EN300-7412945-0.25g |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |
1416444-80-8 | 95.0% | 0.25g |
$125.0 | 2025-03-11 |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
1416444-80-8 ((S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride) 関連製品
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 4770-00-7(3-cyano-4-nitroindole)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1416444-80-8)(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

清らかである:99%
はかる:1g
価格 ($):156.0